molecular formula C9H12IN5O4 B8417825 1-(2-Hydroxyethoxymethyl)-5-(1-azido-2-iodoethyl)uracil

1-(2-Hydroxyethoxymethyl)-5-(1-azido-2-iodoethyl)uracil

Cat. No.: B8417825
M. Wt: 381.13 g/mol
InChI Key: SPWBRKIVWJAFMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxyethoxymethyl)-5-(1-azido-2-iodoethyl)uracil is a useful research compound. Its molecular formula is C9H12IN5O4 and its molecular weight is 381.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12IN5O4

Molecular Weight

381.13 g/mol

IUPAC Name

5-(1-azido-2-iodoethyl)-1-(2-hydroxyethoxymethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H12IN5O4/c10-3-7(13-14-11)6-4-15(5-19-2-1-16)9(18)12-8(6)17/h4,7,16H,1-3,5H2,(H,12,17,18)

InChI Key

SPWBRKIVWJAFMF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1COCCO)C(CI)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Iodine monochloride (92 mg, 0.56 mmol) was added slowly during a five minute period to a suspension of sodium azide (129 mg, 2.0 mmol) in dry acetonitrile (10 ml) at ice-bath temperature with stirring. This mixture was stirred for a further 5 min., a solution of 1 (105 mg, 0.49 mmol) in dry acetonitrile (15 ml) was added, the reaction mixture was stirred at 0° C. for 30 min. The resulting red-brown colored reaction mixture was poured onto ice cold water (25 ml), the mixture was extracted with ethyl acetate (3×50 ml) and the ethyl acetate extract was washed with 5% aqueous sodium thiosulfate (50 ml). Drying the colorless ethyl acetate fraction Na2SO4), removal of the solvent in vacuo and purification of the residue obtained by elution from a silica gel column using chloroform:methanol (93:7, v/v) as eluent afforded 2c (65 mg, 34%) as a viscous oil.
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
129 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
105 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
34%

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